5-Cyclopropoxy-4-formyl-N-methylpicolinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formyl-N-methylpicolinamide typically involves the cyclopropanation of a suitable precursor followed by formylation and N-methylation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-formyl-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5-Cyclopropoxy-4-carboxy-N-methylpicolinamide.
Reduction: 5-Cyclopropoxy-4-hydroxymethyl-N-methylpicolinamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-formyl-N-methylpicolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-formyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-formyl-N-methylpicolinamide: Similar structure but with the formyl group at a different position.
N-Methyl-4-phenoxypicolinamide: Similar core structure with different substituents.
N-Methylpicolinamide-4-thiol derivatives: Similar core structure with thiol groups.
Uniqueness
5-Cyclopropoxy-4-formyl-N-methylpicolinamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-formyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-4-7(6-14)10(5-13-9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
InChI Key |
IRJVEOZPVYEFCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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